molecular formula C29H23NO3S B300536 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300536
M. Wt: 465.6 g/mol
InChI Key: UMYRBCVYSKVTBG-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, the compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the investigation of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its potential use in combination therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-(benzyloxy)-1-naphthaldehyde with 4-methylbenzylamine and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C29H23NO3S

Molecular Weight

465.6 g/mol

IUPAC Name

(5E)-3-[(4-methylphenyl)methyl]-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C29H23NO3S/c1-20-11-13-21(14-12-20)18-30-28(31)27(34-29(30)32)17-25-24-10-6-5-9-23(24)15-16-26(25)33-19-22-7-3-2-4-8-22/h2-17H,18-19H2,1H3/b27-17+

InChI Key

UMYRBCVYSKVTBG-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5)/SC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5)SC2=O

Origin of Product

United States

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